Cas no 1805761-48-1 (2-(3-Chloropropanoyl)-5-nitromandelic acid)

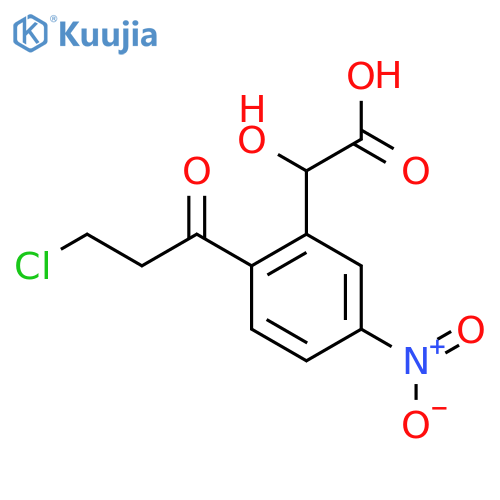

1805761-48-1 structure

商品名:2-(3-Chloropropanoyl)-5-nitromandelic acid

CAS番号:1805761-48-1

MF:C11H10ClNO6

メガワット:287.653202533722

CID:4939908

2-(3-Chloropropanoyl)-5-nitromandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloropropanoyl)-5-nitromandelic acid

-

- インチ: 1S/C11H10ClNO6/c12-4-3-9(14)7-2-1-6(13(18)19)5-8(7)10(15)11(16)17/h1-2,5,10,15H,3-4H2,(H,16,17)

- InChIKey: XWESTQPHKOYMDY-UHFFFAOYSA-N

- ほほえんだ: ClCCC(C1C=CC(=CC=1C(C(=O)O)O)[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 287.0196647 g/mol

- どういたいしつりょう: 287.0196647 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 369

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 120

- ぶんしりょう: 287.65

2-(3-Chloropropanoyl)-5-nitromandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027076-500mg |

2-(3-Chloropropanoyl)-5-nitromandelic acid |

1805761-48-1 | 97% | 500mg |

823.15 USD | 2021-06-17 | |

| Alichem | A015027076-250mg |

2-(3-Chloropropanoyl)-5-nitromandelic acid |

1805761-48-1 | 97% | 250mg |

484.80 USD | 2021-06-17 | |

| Alichem | A015027076-1g |

2-(3-Chloropropanoyl)-5-nitromandelic acid |

1805761-48-1 | 97% | 1g |

1,504.90 USD | 2021-06-17 |

2-(3-Chloropropanoyl)-5-nitromandelic acid 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1805761-48-1 (2-(3-Chloropropanoyl)-5-nitromandelic acid) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量